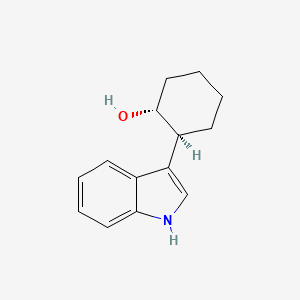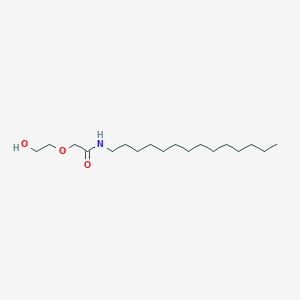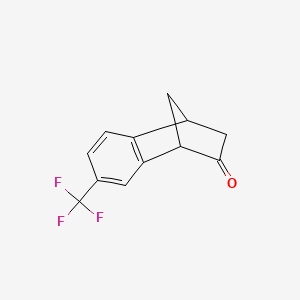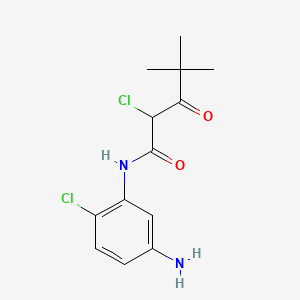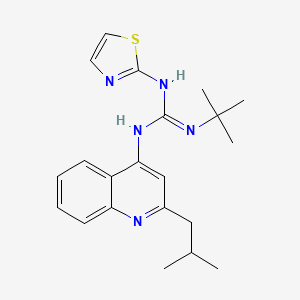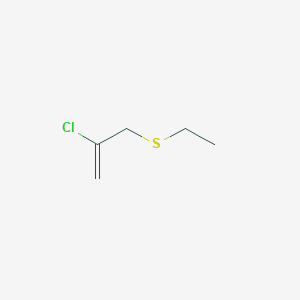
2-Chloro-3-(ethylsulfanyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(ethylsulfanyl)prop-1-ene is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a double bond in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethylsulfanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens like bromine and chlorine, as well as hydrogen halides like hydrogen chloride, are used in addition reactions, often in the presence of a catalyst or under UV light.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Addition Reactions: Products include dihalides and haloalkanes.
Scientific Research Applications
2-Chloro-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(ethylsulfanyl)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond make the compound susceptible to nucleophilic attack, leading to substitution or addition reactions. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(methylsulfanyl)prop-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Chloro-2-(ethylsulfanyl)prop-1-ene: Similar structure but with the chlorine and ethylsulfanyl groups on different carbon atoms.
2-Bromo-3-(ethylsulfanyl)prop-1-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-3-(ethylsulfanyl)prop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and an ethylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
70966-91-5 |
|---|---|
Molecular Formula |
C5H9ClS |
Molecular Weight |
136.64 g/mol |
IUPAC Name |
2-chloro-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-3-7-4-5(2)6/h2-4H2,1H3 |
InChI Key |
LGNXWJMWEGWKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
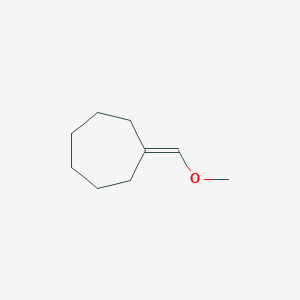
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
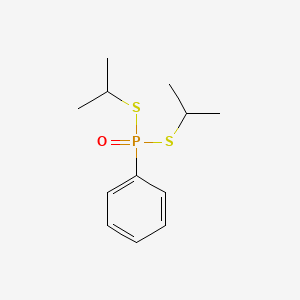
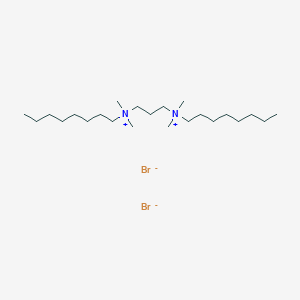
![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
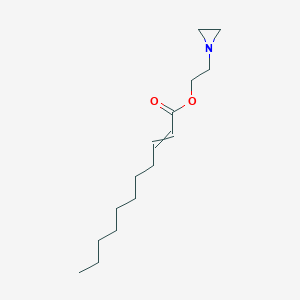
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
